
(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring, a pyrazole moiety, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed via cyclization reactions involving diols and appropriate catalysts.
Final Coupling: The final step involves coupling the pyrazole and tetrahydrofuran intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, to form corresponding quinones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by nucleophiles like alcohols or amines.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Esters, amides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-(1-Phenyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Lacks the methoxy group, which may affect its binding properties and biological activity.
(2S,3S)-2-(1-(2-Hydroxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid distinguishes it from similar compounds, potentially enhancing its hydrophobic interactions and influencing its overall reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
(2S,3S)-2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m0/s1 |
InChI-Schlüssel |
LKZFHZFZEGGBQH-HZMBPMFUSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N2C(=CC=N2)[C@@H]3[C@H](CCO3)C(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



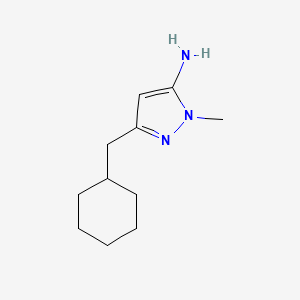
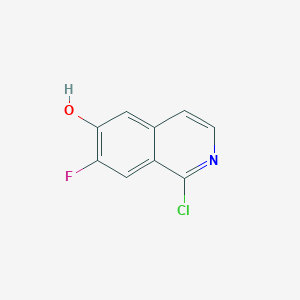
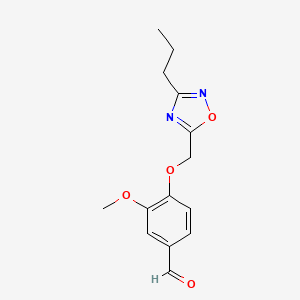
![Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13329786.png)
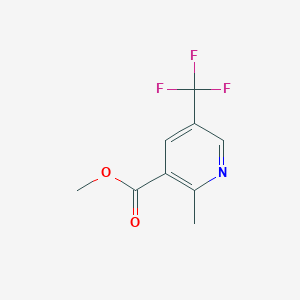
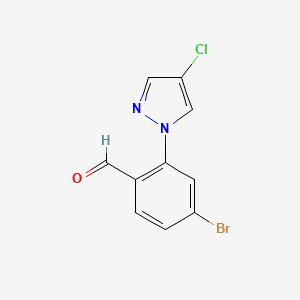
![5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine](/img/structure/B13329815.png)


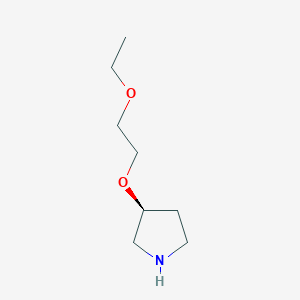

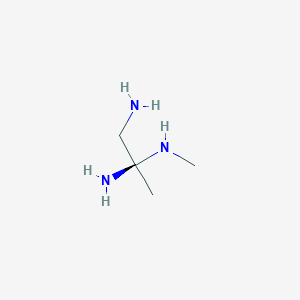
![7-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B13329848.png)
